Isosorbide-13C6 Dinitrate is a stable isotope-labeled analog of Isosorbide Dinitrate, a nitric oxide donor with vasodilatory properties. [] The key difference lies in the replacement of six 12C atoms with the stable isotope 13C in Isosorbide-13C6 Dinitrate. This isotopic labeling makes it a valuable tool in scientific research, particularly in pharmacokinetic and metabolic studies. []
Isosorbide-13C6 dinitrate is a chemically modified form of isosorbide dinitrate, which is a well-known vasodilator used primarily in the treatment of angina pectoris and heart failure. This compound is notable for its use in scientific research, particularly in pharmacokinetic studies due to the incorporation of the carbon-13 isotope, allowing for enhanced tracking and analysis in metabolic studies.
Isosorbide-13C6 dinitrate can be synthesized from isosorbide dinitrate, which itself is derived from sorbitol. The introduction of the carbon-13 isotope facilitates various applications in research settings, particularly in studies involving metabolic pathways and drug interactions.
Isosorbide-13C6 dinitrate is classified as a small molecule drug. It falls under the category of nitrates, which are compounds that release nitric oxide upon metabolism. This compound is recognized for its vasodilatory effects, similar to those of other nitrates like nitroglycerin.
The synthesis of isosorbide-13C6 dinitrate typically involves the nitration of isosorbide-13C6. The process may include the following steps:
The reaction conditions, including temperature and time, must be carefully controlled to ensure high yield and purity of the final product. The reaction typically occurs at low temperatures to minimize side reactions.
Isosorbide-13C6 dinitrate has a chemical formula of C6H8N2O8, with a molecular weight of approximately 236.136 g/mol. The structure features two nitrooxy groups attached to the isosorbide backbone.
Isosorbide-13C6 dinitrate primarily undergoes hydrolysis to release nitric oxide. This reaction can be represented as follows:
The release of nitric oxide activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. This cascade results in vasodilation.
The mechanism by which isosorbide-13C6 dinitrate exerts its effects involves several steps:
This mechanism enhances blood flow and reduces cardiac workload.
Isosorbide-13C6 dinitrate finds utility primarily in scientific research rather than clinical applications. Its isotopic labeling allows for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: